
4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one" is a complex molecule that may be related to various research areas, including organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that could be relevant to its analysis.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions and the use of catalysts to achieve the desired stereochemistry. In the second paper, a diastereoselective synthesis route is described, where a rhodium-catalyzed asymmetric 1,4-addition is used to introduce aryl groups with the (S) absolute configuration . This method could potentially be adapted for the synthesis of the compound , considering that it contains both aryl and morpholinoethyl groups, which are mentioned in the context of the integrin inhibitor synthesis.
Molecular Structure Analysis
The structure of complex organic molecules is crucial for understanding their reactivity and biological activity. X-ray crystallography is one technique used to determine molecular structures, as mentioned in the first paper, where the structure of a related compound was elucidated . This technique could be employed to determine the precise three-dimensional structure of "4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one," which would be essential for any further chemical or biological studies.
Chemical Reactions Analysis
The reactivity of organic compounds is influenced by their functional groups and molecular structure. The first paper discusses the photochemical synthesis of 4-phenyl-3-oxazolin-5-ones and their subsequent reactions, including thermal dimerization and reactions with oxygen . These types of reactions could provide insights into the reactivity of the pyrrol-2(5H)-one core of the compound , as well as the potential for dimerization or oxidation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, binding affinity, and stability, are critical for its application. The second paper reports on a compound with high solubility and affinity for the αvβ6 integrin, as well as a long dissociation half-life . These properties are important for drug development and could be relevant when considering "4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one" for potential therapeutic uses.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Compound Synthesis
Research on similar compounds indicates a focus on exploring their chemical properties and reactions. For instance, Nitta, Yi, and Kobayashi (1985) investigated the reactions of polymethylene-substituted isoxazolines, leading to the formation of various ketones through bond cleavage and hydrolysis (Nitta, Yi, & Kobayashi, 1985). Similarly, Roman (2013) used ketonic Mannich bases for alkylation and ring closure reactions, generating a diverse library of compounds (Roman, 2013).
Antibacterial Activity
Compounds with structural similarities have been studied for their antibacterial properties. Genin et al. (2000) synthesized nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents, demonstrating activity against Gram-negative organisms (Genin et al., 2000).
Antifungal and Antitubercular Activity
Syed, Alagwadi, and Alegaon (2013) focused on synthesizing novel imidazo[2,1-b][1,3,4]thiadiazole derivatives, which displayed antitubercular and antifungal activities (Syed, Alagwadi, & Alegaon, 2013).
Potential in Pharmacological Research
Bijev, Prodanova, and Nankov (2003) synthesized substituted 1H-1-pyrrolylcarboxamides of pharmacological interest, indicating the potential of such compounds in drug development (Bijev, Prodanova, & Nankov, 2003).
Synthesis and Characterization of Heterocyclic Compounds
Kocabalkanlı, Ateş, and Ötük (2001) worked on synthesizing 5-phenyl/methyl-5-morpholinomethyl/pyrrolidinomethyl-2-(5-aryl-1,3,4-oxadiazol-2-yl) imino-4-thiazolidinones, contributing to the field of heterocyclic chemistry (Kocabalkanlı, Ateş, & Ötük, 2001).
Exploration of Molecular Interactions and Reactivity
Singh, Baboo, Rawat, and Gupta (2013) conducted a comprehensive study on the molecular interactions and chemical reactivity of synthesized ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate, demonstrating the complex nature of such compounds (Singh, Baboo, Rawat, & Gupta, 2013).
Eigenschaften
IUPAC Name |
3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-phenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-14-21(30-15(2)23-14)19(26)17-18(16-6-4-3-5-7-16)25(22(28)20(17)27)9-8-24-10-12-29-13-11-24/h3-7,18,27H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNKUGOGZGDTQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)CCN4CCOCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

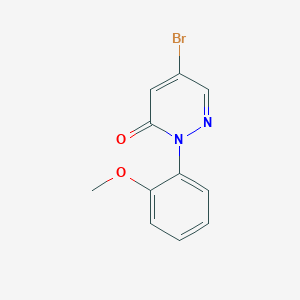
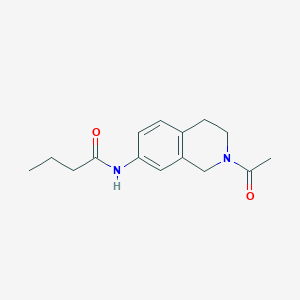
![N-mesityl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3005946.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B3005949.png)
![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B3005951.png)
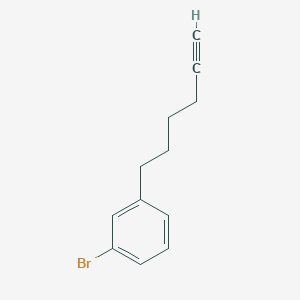
![2-(3-Prop-2-enoyl-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B3005956.png)
![7-(4-bromophenyl)-N-(4-isopropylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3005958.png)
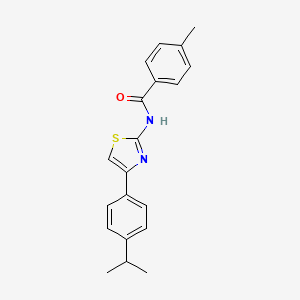
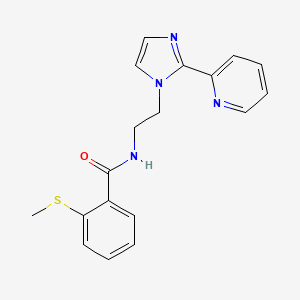
![N-(3-fluorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B3005963.png)
![1-(methylsulfonyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)piperidine-4-carboxamide](/img/structure/B3005964.png)
